4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine
Description
4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine is a pyridazine derivative characterized by a chloro substituent at position 4, a phenyl group at position 3, and a 4-fluorophenoxy moiety at position 4. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(4-fluorophenoxy)-3-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O/c17-14-10-15(21-13-8-6-12(18)7-9-13)19-20-16(14)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVECSHVVVDEMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate substituted pyridazine precursor.
Substitution Reactions: The chloro and fluorophenoxy groups are introduced through nucleophilic substitution reactions.
Coupling Reactions: The phenyl group is often introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, organometallics, and acids are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is studied for its properties in the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique electronic and steric properties of the substituents on the pyridazine ring .
Comparison with Similar Compounds
Core Heterocycle Variations
- Thieno[3,2-d]pyrimidine Derivatives (): Compounds 5a–b (4-chloro-6-(3/4-methoxyphenyl)thieno[3,2-d]pyrimidines) replace the pyridazine core with a thienopyrimidine scaffold. However, the absence of a second nitrogen atom in the thienopyrimidine system may reduce hydrogen-bonding capacity, affecting target binding .
- Piperazine-Linked Pyridazines (): Compounds such as 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine () and 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () incorporate piperazine rings. These additions introduce basic nitrogen centers, enhancing solubility and enabling interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). In contrast, 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine lacks a piperazine group, which may limit its central nervous system activity but improve metabolic stability .
Substituent Effects
- This contrasts with methoxyphenyl substituents (), where electron-donating methoxy groups may reduce reactivity but enhance aromatic stacking . The phenyl group at position 3 is shared with 3-chloro-4-methyl-6-phenylpyridazine (). However, the methyl group in the latter compound increases steric hindrance, possibly reducing binding affinity compared to the unsubstituted phenyl in the target compound .
Functional Group Modifications :
- Hydrazone derivatives (), such as 3-chloro-6-[(E)-2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydrazin-1-yl]pyridazine, introduce planar hydrazone linkages that facilitate intercalation into DNA or enzyme active sites. The target compound’s simpler substituents may offer fewer off-target interactions .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H12ClF N2O
- Molecular Weight : 302.73 g/mol
This compound features a pyridazine ring substituted with a chlorinated and fluorinated phenoxy group, which contributes to its unique biological properties.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 20.5 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism and immune response modulation. Inhibition of DPP-IV can enhance the levels of incretin hormones, thus improving glycemic control in diabetic models.
- Receptor Modulation : It also interacts with various receptors involved in cell signaling pathways, leading to altered cellular responses that promote apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound reveal that modifications to the phenyl and pyridazine rings significantly affect its biological activity. For instance:
- Chlorine Substitution : The presence of a chlorine atom at the 4-position enhances anticancer activity by increasing lipophilicity and receptor binding affinity.
- Fluorine Substitution : The fluorine atom at the para position on the phenoxy group contributes to increased metabolic stability and potency against DPP-IV.
Case Studies
- In Vivo Studies : A study published in Nature demonstrated that administration of this compound in diabetic mice resulted in significant reductions in blood glucose levels compared to controls, highlighting its potential as an antidiabetic agent .
- Combination Therapy : Another investigation explored the effects of combining this compound with existing chemotherapy agents. The combination showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-6-(4-fluorophenoxy)-3-phenylpyridazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions involving pyridazine derivatives and halogenated phenols. Key steps include:
- Halogenation : Introducing chlorine at the 4-position of pyridazine using POCl₃ or Cl₂ gas under controlled temperatures (60–80°C) .
- Phenoxy Group Addition : Reacting 4-chloropyridazine with 4-fluorophenol in the presence of K₂CO₃ as a base, typically in polar aprotic solvents (e.g., DMF) at 100–120°C .
- Yield Optimization : Catalysts like CuI or Pd(PPh₃)₄ improve regioselectivity, while inert atmospheres (N₂/Ar) reduce side reactions. Yields range from 45% to 78% depending on solvent purity and stoichiometric ratios .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 343.05 for C₁₆H₁₁ClFN₂O) .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for distinguishing regioisomers .
Q. What analytical techniques are critical for assessing purity during synthesis?
- Methodological Answer :
- HPLC : Monitor reaction progress with C18 columns (acetonitrile/water mobile phase) to detect intermediates .
- TLC : Use silica gel plates (ethyl acetate/hexane) to track byproducts; Rf values ~0.5 for the target compound .
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Simulate transition states for substitution reactions (e.g., B3LYP/6-31G* level) to identify energetically favorable pathways .
- Molecular Docking : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina; focus on hydrophobic interactions from the 4-fluorophenoxy group .
- Reaction Path Search : Tools like GRRM or SCINE automate exploration of synthetic routes, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported bioactivity data for pyridazine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition via ADP-Glo™). Discrepancies may arise from cell-line variability (HEK293 vs. HeLa) .
- SAR Studies : Systematically modify substituents (e.g., replacing 4-fluorophenoxy with 4-chlorophenoxy) to isolate structural determinants of activity .
- Control Experiments : Validate purity (>98% by HPLC) and rule out off-target effects via counter-screening against unrelated enzymes .
Q. How does the electronic nature of substituents influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Measurements : The 4-fluorophenoxy group lowers logP (~2.8) compared to non-fluorinated analogs (~3.5), enhancing aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation; fluorinated groups reduce metabolic clearance by ~30% .
- Permeability Assays : Caco-2 cell models show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting suitability for oral dosing .
Key Considerations for Experimental Design
- Reproducibility : Document solvent drying methods (e.g., molecular sieves for DMF) and catalyst batch sources to minimize variability .
- Data Validation : Use orthogonal assays (e.g., SPR and ITC for binding studies) to confirm biological activity .
- Safety : Handle chlorinated intermediates in fume hoods; LC-MS monitoring reduces exposure to toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
